An In-depth Technical Guide to the Chemical Properties of 2-(1,2-Thiazol-4-yl)ethan-1-ol
An In-depth Technical Guide to the Chemical Properties of 2-(1,2-Thiazol-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-(1,2-thiazol-4-yl)ethan-1-ol is limited in publicly accessible literature. This guide has been constructed by synthesizing information from established chemical principles and data from closely related structural isomers. All presented data and protocols should be considered predictive and require experimental validation.
Introduction: The Thiazole Scaffold and the Significance of 2-(1,2-Thiazol-4-yl)ethan-1-ol
The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules.[1] This five-membered aromatic heterocycle, containing sulfur and nitrogen atoms, is a versatile pharmacophore found in a wide array of therapeutic agents, including antibacterial, antifungal, anti-inflammatory, and anticancer drugs.[2][3] The diverse biological activities of thiazole derivatives stem from their ability to engage in various biological interactions, often serving as bioisosteres for other functional groups.[3]
This guide focuses on the chemical properties of a specific, yet underexplored, derivative: 2-(1,2-thiazol-4-yl)ethan-1-ol. While direct experimental data for this compound is scarce, its structural motifs—a primary alcohol and a 1,2-thiazole ring—suggest a rich chemical landscape ripe for exploration in drug discovery and materials science. The primary alcohol offers a handle for further chemical modification, while the 1,2-thiazole moiety imparts the potential for a range of biological activities.[4][5] This document aims to provide a comprehensive theoretical framework for understanding and utilizing this promising chemical entity.
Proposed Synthesis of 2-(1,2-Thiazol-4-yl)ethan-1-ol
A plausible and efficient route to 2-(1,2-thiazol-4-yl)ethan-1-ol is through a modification of the renowned Hantzsch thiazole synthesis.[6] This classic method involves the condensation of an α-haloketone with a thioamide.[7] To achieve the desired 4-substitution pattern, a suitable α-haloketone bearing a protected hydroxyl group would be required.
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests starting with a protected 4-halo-3-oxobutan-1-ol and a suitable thioamide. A potential forward synthesis is detailed below.
Caption: Proposed Hantzsch synthesis of 2-(1,2-thiazol-4-yl)ethan-1-ol.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Thioformamide
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Rationale: Thioformamide is a key reagent for the Hantzsch synthesis to form an unsubstituted 2-position on the thiazole ring. It can be prepared from formamide.
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Procedure: In a well-ventilated fume hood, carefully react formamide with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent in an anhydrous solvent like toluene or dioxane. The reaction mixture is typically heated under reflux. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, often by distillation or chromatography.
Step 2: Hantzsch Condensation
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Rationale: This is the core cyclization step to form the thiazole ring. Using a protected form of 4-chloro-3-oxobutan-1-ol, such as 4-chloro-3-oxobutyl acetate, prevents unwanted side reactions of the hydroxyl group.
-
Procedure:
-
Dissolve the protected 4-chloro-3-oxobutyl acetate and a slight molar excess of thioformamide in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Heat the mixture under reflux. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a mild base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected product, 2-(1,2-thiazol-4-yl)ethyl acetate.
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Step 3: Deprotection
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Rationale: Removal of the protecting group (in this case, acetate) to yield the final primary alcohol.
-
Procedure:
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Dissolve the crude 2-(1,2-thiazol-4-yl)ethyl acetate in a mixture of methanol and water.
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Add a catalytic amount of a strong acid (e.g., HCl) or a base (e.g., NaOH) to facilitate hydrolysis of the ester.
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Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Neutralize the reaction mixture.
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Extract the final product, 2-(1,2-thiazol-4-yl)ethan-1-ol, with a suitable organic solvent.
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Purify the product using column chromatography on silica gel.
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Physicochemical and Spectral Properties (Predicted)
Due to the absence of direct experimental data, the properties of 2-(1,2-thiazol-4-yl)ethan-1-ol are predicted based on data from its isomers, primarily 4-methyl-5-(2-hydroxyethyl)thiazole and 2-(1,3-thiazol-5-yl)ethan-1-ol.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₅H₇NOS | |
| Molecular Weight | 129.18 g/mol | |
| Appearance | Colorless to pale yellow liquid or low melting solid | General appearance of similar small molecule heterocycles. |
| Boiling Point | ~260 °C | Based on the boiling point of 4-methyl-5-(2-hydroxyethyl)thiazole (259.88 °C).[8] |
| Melting Point | ~60 °C | Based on the melting point of 4-methyl-5-(2-hydroxyethyl)thiazole (62.5 °C).[8] |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO) | The presence of the hydroxyl group and the nitrogen atom in the thiazole ring would allow for hydrogen bonding, suggesting good solubility in polar solvents.[9] |
| logP | ~0.5 - 1.2 | Based on the logP of 4-methyl-5-(2-hydroxyethyl)thiazole (1.11 and 0.67).[8] |
Predicted Spectral Properties
| Spectroscopy | Predicted Peaks and Interpretations |
| ¹H NMR | - δ ~ 8.5-8.8 ppm (s, 1H): Thiazole ring proton at C5.- δ ~ 7.0-7.3 ppm (s, 1H): Thiazole ring proton at C2.- δ ~ 3.8-4.0 ppm (t, 2H): Methylene group adjacent to the hydroxyl group (-CH₂OH).- δ ~ 2.8-3.0 ppm (t, 2H): Methylene group adjacent to the thiazole ring (Thiazol-CH₂-).- δ ~ 2.0-3.0 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O. |
| ¹³C NMR | - δ ~ 150-155 ppm: Thiazole ring carbon C2.- δ ~ 140-145 ppm: Thiazole ring carbon C4.- δ ~ 115-120 ppm: Thiazole ring carbon C5.- δ ~ 60-65 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).- δ ~ 30-35 ppm: Methylene carbon adjacent to the thiazole ring (Thiazol-CH₂-). |
| IR (cm⁻¹) | - ~3400-3200 (broad): O-H stretching of the alcohol.- ~3100-3000: C-H stretching of the aromatic thiazole ring.- ~2950-2850: C-H stretching of the aliphatic methylene groups.- ~1600-1450: C=C and C=N stretching of the thiazole ring.- ~1050: C-O stretching of the primary alcohol. |
| Mass Spec (EI) | - M⁺ at m/z = 129. - Fragment at m/z = 98: Loss of -CH₂OH (M-31).- Fragment at m/z = 85: Thiazole ring fragment. |
Note: Predicted NMR shifts are based on general chemical shift ranges and data for isomers like 4-methyl-5-(2-hydroxyethyl)thiazole.[10]
Chemical Reactivity
The reactivity of 2-(1,2-thiazol-4-yl)ethan-1-ol is dictated by its two primary functional groups: the primary alcohol and the 1,2-thiazole ring.
Reactions of the Hydroxyl Group
The primary alcohol moiety is expected to undergo typical reactions of alcohols.
4.1.1 Oxidation The primary alcohol can be oxidized to the corresponding aldehyde, 2-(1,2-thiazol-4-yl)acetaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate or chromic acid, would likely lead to the carboxylic acid, 2-(1,2-thiazol-4-yl)acetic acid.[11][12][13]
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